2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a cyclohexyl group with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring and the cyclohexyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.
Scientific Research Applications
2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-furandicarboxylic acid: Another furan derivative with different functional groups.
2,5-dimethylfuran: A simpler furan compound with methyl substituents.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a cyclohexyl group with a methylsulfonyl substituent. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(furan-2-yl)-N-methyl-N-(2-methylsulfonylcyclohexyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(11-6-3-4-8-14(11)24(2,20)21)16(19)13-10-17-15(23-13)12-7-5-9-22-12/h5,7,9-11,14H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDMEFGKHJLECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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